molecular formula C35H58N4O6S B10767177 Prostaglandin E2-biotin

Prostaglandin E2-biotin

Cat. No.: B10767177
M. Wt: 662.9 g/mol
InChI Key: PREZBUUQJJPPFV-VTPUZKRBSA-N
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Description

Prostaglandin E2-biotin is a conjugated compound that combines prostaglandin E2, a biologically active lipid mediator, with biotin, a vitamin that is essential for various metabolic processes. Prostaglandin E2 is known for its role in inflammation, immune responses, and regulation of various physiological functions. The biotinylation of prostaglandin E2 enhances its utility in biochemical assays and research applications, allowing for easier detection and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prostaglandin E2-biotin typically involves the conjugation of prostaglandin E2 with a biotin derivative. One common method is to use biotinylated reagents that can react with the carboxyl group of prostaglandin E2. The reaction is often carried out in the presence of coupling agents such as N-hydroxysuccinimide (NHS) and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to preserve the biological activity of prostaglandin E2 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of prostaglandin E2 and biotin derivatives, followed by their conjugation using optimized reaction conditions. Purification steps such as chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E2-biotin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like NHS and EDC. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various prostaglandin derivatives and biotinylated prostaglandin E2, which can be used in different biochemical assays and research applications .

Scientific Research Applications

Prostaglandin E2-biotin has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin E2-biotin exerts its effects by binding to specific prostaglandin E2 receptors, such as EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins, leading to the activation of various intracellular signaling pathways. The binding of prostaglandin E2 to its receptors can result in the modulation of cyclic AMP levels, calcium mobilization, and activation of protein kinases, ultimately influencing cellular responses such as inflammation, vasodilation, and immune modulation .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E1: Another prostaglandin with similar biological activities but different receptor affinities.

    Prostaglandin F2α: Known for its role in smooth muscle contraction and different receptor interactions.

    Prostaglandin D2: Involved in allergic responses and sleep regulation.

Uniqueness

Prostaglandin E2-biotin is unique due to its biotinylation, which allows for easy detection and quantification in biochemical assays. This modification enhances its utility in research applications, making it a valuable tool for studying prostaglandin pathways and their physiological effects .

Properties

Molecular Formula

C35H58N4O6S

Molecular Weight

662.9 g/mol

IUPAC Name

(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide

InChI

InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1

InChI Key

PREZBUUQJJPPFV-VTPUZKRBSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O

Origin of Product

United States

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